Cas no 1105221-34-8 (N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide)

N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide
- Acetamide, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)-
- N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
- F0608-1237
- AKOS024586832
- N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
- 1105221-34-8
-
- インチ: 1S/C18H14FN3O5/c19-12-2-4-13(5-3-12)26-10-16(23)20-18-22-21-17(27-18)11-1-6-14-15(9-11)25-8-7-24-14/h1-6,9H,7-8,10H2,(H,20,22,23)
- InChIKey: FISYMDWCMFMYRE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C3OCCOC3=C2)O1)(=O)COC1=CC=C(F)C=C1
計算された属性
- せいみつぶんしりょう: 371.09174872g/mol
- どういたいしつりょう: 371.09174872g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 95.7Ų
じっけんとくせい
- 密度みつど: 1.436±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.13±0.70(Predicted)
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0608-1237-5μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-10μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-2μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-2mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-4mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-20μmol |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-30mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-10mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-1mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0608-1237-20mg |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
1105221-34-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamideに関する追加情報
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide (CAS No. 1105221-34-8): An Overview
N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide (CAS No. 1105221-34-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3,4-oxadiazole ring, a benzodioxin moiety, and a fluorophenyl substituent. These structural elements contribute to its potential biological activities and therapeutic applications.
The 1,3,4-oxadiazole ring is a well-known heterocyclic structure that is often found in bioactive molecules due to its ability to enhance the pharmacological properties of compounds. The presence of this ring in N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide suggests that it may exhibit enhanced stability and metabolic resistance. Additionally, the benzodioxin moiety is known for its ability to modulate receptor interactions and improve the lipophilicity of the molecule. The fluorophenyl substituent further enhances the compound's biological activity by influencing its binding affinity and selectivity.
In recent years, N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide has been the subject of several studies aimed at elucidating its potential therapeutic applications. One notable area of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide has also demonstrated potential as an antitumor agent. Research has indicated that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the Akt/mTOR pathway in breast cancer cells and reduce tumor growth in xenograft models.
The pharmacokinetic properties of N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide have also been extensively studied. Its high oral bioavailability and favorable distribution profile make it an attractive candidate for further development as an oral therapeutic agent. Preclinical studies have demonstrated that it exhibits low toxicity and good safety margins in animal models.
In addition to its therapeutic potential, N-5-(2,3-dihydro-1,4-benzodioxin-6-y l)-1 , 3 , 4 - o x a d i a z o l - 2 - y l - 2 - ( 4 - f l u o r o p h e n o x y ) a c e t a m i d e has been explored for its use as a tool compound in chemical biology research. Its unique structural features make it an excellent probe for studying protein-protein interactions and signaling pathways involved in disease processes. For example, it has been used to investigate the role of specific kinases in inflammation and cancer progression.
The synthesis of N - 5 - ( 2 , 3 - d i h y d r o - 1 , 4 - b e n z o d i o x i n - 6 - y l ) - 1 , 3 , 4 - o x a d i a z o l - 2 - y l - 2 - ( 4 - f l u o r o p h e n o x y ) a c e t a m i d e involves several steps that require careful optimization to achieve high yields and purity. Common synthetic routes include the coupling of an appropriate acid chloride with an amine followed by cyclization to form the oxadiazole ring. Recent advancements in synthetic chemistry have led to more efficient methods for synthesizing this compound with fewer side products and higher overall yields.
In conclusion, N - 5 - ( 2 , 3 - d i h y d r o - 1 , 4 - b e n z o d i o x i n - 6 - y l ) - 1 , 3 , 4 - o x a d i a z o l - 2 - y l - 2 - ( 4 - f l u o r o p h e n o x y ) a c e t a m i d e (CAS No. 1105221–34–8) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive candidate for further development in both medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional applications and refine its use as a therapeutic agent or research tool.
1105221-34-8 (N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-2-(4-fluorophenoxy)acetamide) 関連製品
- 863886-04-8(Methyl 4-amino-3-chloro-5-nitrobenzoate)
- 477539-05-2(methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)
- 5366-49-4(1-(4-methylbenzenesulfonyl)propan-2-one)
- 1256629-14-7((R)-a-Amino-2-naphthalenebutanoic acid)
- 1443347-86-1(Benzoyl chloride, 2-butoxy-5-methyl-)
- 1214325-43-5(Methyl 3-nitro-5-(pyridin-3-yl)benzoate)
- 1095632-67-9(3-(hydroxyamino)-3-imino-N-methyl-N-tetrahydrothiophen-3-yl-propanamide)
- 2171560-60-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid)
- 929835-31-4(2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid)
- 1226433-56-2(N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide)




